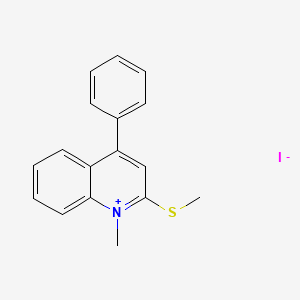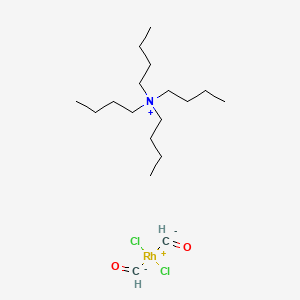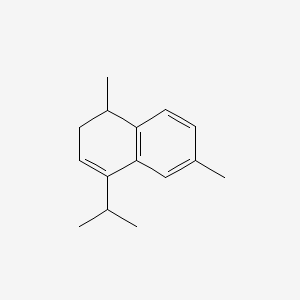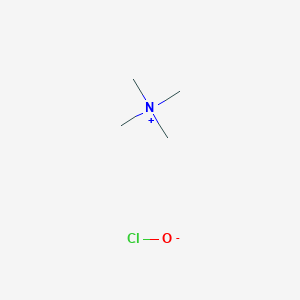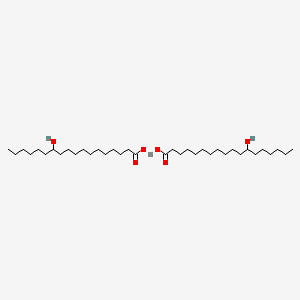
2-Methyltridecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyltridecyl acrylate: is an organic compound with the molecular formula C17H32O2 and a molecular weight of 268.43 g/mol . It is an ester derived from acrylic acid and 2-methyltridecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their excellent adhesive properties and flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyltridecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyltridecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for better control over reaction conditions and improved yield. The reaction between acrylic acid and 2-methyltridecanol is conducted in the presence of a catalyst and under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methyltridecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methyltridecanol.
Addition Reactions: It can participate in addition reactions with various nucleophiles due to the presence of the acrylate group.
Common Reagents and Conditions:
Catalysts: Sulfuric acid, p-toluenesulfonic acid, and triethylamine
Solvents: Common solvents include toluene and dichloromethane.
Conditions: Reactions are typically carried out under reflux or continuous flow conditions to ensure complete conversion.
Major Products:
Poly(this compound): Formed through polymerization.
Acrylic acid and 2-methyltridecanol: Formed through hydrolysis.
Scientific Research Applications
2-Methyltridecyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Material Science: Its polymers are used in coatings, adhesives, and sealants due to their flexibility and adhesive properties.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and biomedical coatings.
Mechanism of Action
The primary mechanism of action for 2-Methyltridecyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes a free radical polymerization process, initiated by heat or light, leading to the formation of poly(this compound). This polymerization process involves the formation of free radicals, which propagate the polymer chain by reacting with the acrylate monomers .
Comparison with Similar Compounds
N-Butyl Acrylate: Used in similar applications but has a lower molecular weight and different physical properties.
2-Ethylhexyl Acrylate: Known for its flexibility and used in pressure-sensitive adhesives.
Methyl Acrylate: Used in the production of various polymers and copolymers.
Uniqueness: 2-Methyltridecyl acrylate is unique due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and flexibility to its polymers. This makes it particularly useful in applications where these properties are desired, such as in coatings and adhesives .
Properties
CAS No. |
93804-50-3 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-methyltridecyl prop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-6-7-8-9-10-11-12-13-14-16(3)15-19-17(18)5-2/h5,16H,2,4,6-15H2,1,3H3 |
InChI Key |
UDPCWAFIJHHTNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


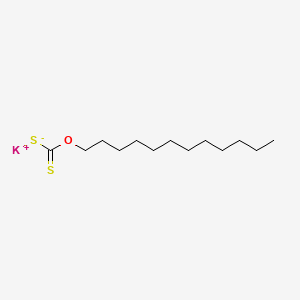
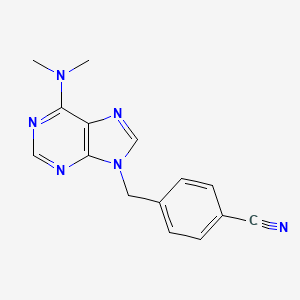
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
